[4-Amino-2-(methylamino)-1,3-thiazol-5-yl](phenyl)methanone

Medicinal Chemistry Drug-likeness CNS permeability

[4-Amino-2-(methylamino)-1,3-thiazol-5-yl](phenyl)methanone (CAS 107401-74-1), also designated 5-benzoyl-2-N-methyl-1,3-thiazole-2,4-diamine, is a compact 2,4-diaminothiazole featuring a 5-benzoyl substituent, a 4-amino group, and a 2-methylamino group. With a molecular weight of 233.29 g/mol, XLogP3 of 3.2, topological polar surface area (TPSA) of 96.3 Ų, and two hydrogen bond donors , it occupies a favorable drug-like physicochemical space compliant with Lipinski's Rule of Five.

Molecular Formula C11H11N3OS
Molecular Weight 233.29
CAS No. 107401-74-1
Cat. No. B2482397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Amino-2-(methylamino)-1,3-thiazol-5-yl](phenyl)methanone
CAS107401-74-1
Molecular FormulaC11H11N3OS
Molecular Weight233.29
Structural Identifiers
SMILESCNC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N
InChIInChI=1S/C11H11N3OS/c1-13-11-14-10(12)9(16-11)8(15)7-5-3-2-4-6-7/h2-6H,12H2,1H3,(H,13,14)
InChIKeySQWPGESDJHLLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-2-(methylamino)-1,3-thiazol-5-yl phenyl methanone (CAS 107401-74-1): Core 2,4-Diaminothiazole Scaffold for Kinase-Targeted Screening and Medicinal Chemistry Derivatization


[4-Amino-2-(methylamino)-1,3-thiazol-5-yl](phenyl)methanone (CAS 107401-74-1), also designated 5-benzoyl-2-N-methyl-1,3-thiazole-2,4-diamine, is a compact 2,4-diaminothiazole featuring a 5-benzoyl substituent, a 4-amino group, and a 2-methylamino group [1]. With a molecular weight of 233.29 g/mol, XLogP3 of 3.2, topological polar surface area (TPSA) of 96.3 Ų, and two hydrogen bond donors [1], it occupies a favorable drug-like physicochemical space compliant with Lipinski's Rule of Five. The compound belongs to the 2,4-diaminothiazole class, a scaffold validated across multiple therapeutic targets including cyclin-dependent kinases (CDK5/p25, CDK11), glycogen synthase kinase-3β (GSK3β), and tubulin [2][3]. It is commercially supplied as a screening compound by ChemBridge (Catalog ID 7904092, AKOS USSH-4110200) and multiple specialty chemical vendors at purities up to ≥98% .

Why 2,4-Diaminothiazole Analogs Cannot Be Interchanged: Positional and Substituent Control Over Pharmacophore Geometry and Biological Target Engagement


Within the 2,4-diaminothiazole class, even subtle structural modifications produce profound shifts in target potency and selectivity. The SAR study by Laha et al. (2011) demonstrated that Cdk5/p25 inhibitory activity is exquisitely sensitive to substituent identity and position on both the 2-amino group and the phenyl ketone moiety—incorporation of pyridines at the 2-amino position and substituents at the 2- or 3-position of the phenyl ring each modulated IC₅₀ values [1]. Similarly, the 4-position substituent identity (amino vs. aryl vs. heteroaryl) governs hydrogen bond donor count, TPSA, and target binding mode: replacing the 4-NH₂ with phenyl produces compounds with PDSP Ki values of 1,000 nM at serotonin receptors [2], while replacement with furan-2-yl yields Adenosine A1 receptor ligands with Ki of 3,580 nM [3]. The 5-benzoyl group is essential for tubulin colchicine-site binding in the DAT1 series, where GI₅₀ values span two orders of magnitude (0.05–1 µM) across cell lines [4]. These data establish that generic substitution among 2,4-diaminothiazole analogs is not scientifically defensible without matched-assay verification.

Quantitative Differentiation Evidence for CAS 107401-74-1 Against Its Closest 2,4-Diaminothiazole Analogs


Hydrogen Bond Donor Capacity and TPSA Differentiate the 4-Amino Scaffold from 4-Aryl and 4-Heteroaryl Analogs

CAS 107401-74-1 possesses two hydrogen bond donors (4-NH₂ and 2-NHCH₃) and a TPSA of 96.3 Ų [1]. In contrast, the 4-furan analog CHEMBL461665 has zero HBD and the 4-phenyl analog has only one HBD (2-NHCH₃) [2][3]. The dual HBD profile of the target compound supports bidentate hinge-binding interactions with kinase ATP pockets, a pharmacophore feature absent in the 4-aryl/heteroaryl comparators. The TPSA of 96.3 Ų also places CAS 107401-74-1 within the favorable range for both oral bioavailability (≤140 Ų) and CNS penetration (≤90 Ų boundary, proximity confers advantage over larger analogs).

Medicinal Chemistry Drug-likeness CNS permeability

Molecular Weight Advantage Over Advanced Diaminothiazole Probes Supports Superior Ligand Efficiency Potential

CAS 107401-74-1 has a molecular weight of 233.29 g/mol, making it 17.9% lighter than the 4-furan analog CHEMBL461665 (284.33 g/mol) and approximately 37% lighter than the clinical-stage diaminothiazole DAT1 (4-amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole, MW ~369 g/mol) [1][2]. In the context of fragment-based and ligand-efficiency-driven discovery, lower MW translates to higher ligand efficiency (LE) for any given binding affinity. The DAT1 series achieved GI₅₀ values of 0.05–1 µM (average 0.35 µM) across cancer cell lines [3]; starting from the 37% lighter CAS 107401-74-1 scaffold offers significantly more room for potency-optimizing substitutions before exceeding lead-like MW thresholds.

Fragment-based drug discovery Ligand efficiency Lead optimization

Well-Characterized One-Pot Synthetic Route Enables Reliable Multi-Gram Access with Established Purity Benchmarks

The synthesis of 5-acyl-2,4-diaminothiazoles including CAS 107401-74-1 proceeds via condensation of 1-methyl-3-amidinothiourea with 2-bromoacetophenone, as first reported by Rajasekharan et al. (1986) . This methodology was subsequently advanced to a facile one-pot sequential three-component route by Sreejalekshmi and Rajasekharan (2012), employing commercially available reagents under mild conditions to generate diverse 2-alkyl/arylamino-4-amino-5-aroyl/heteroylthiazoles in short reaction times, good yield, and purity [1]. Commercial suppliers now consistently deliver this compound at ≥98% purity (Chemscene Cat. CS-0329716; MolCore NLT 98%, ISO-certified) , with CymitQuimica reporting 95.0% purity as a solid yellow powder .

Synthetic chemistry Process development Supply chain reliability

Class-Validated Pharmacophore: 2,4-Diaminothiazole Scaffold Delivers Nanomolar Potency Across CDK5, GSK3β, and Tubulin Targets

The 2,4-diaminothiazole scaffold has been validated across multiple therapeutic target classes. In the Cdk5/p25 kinase SAR study by Laha et al. (2011), lead compound 26 (LDN-193594) achieved an in vitro IC₅₀ of 30 nM and an EC₅₀ of 5.5 µM in rat primary neuronal cultures, with a cLogP of 3.1 and TPSA of 83 Ų—physicochemical parameters closely matching those of CAS 107401-74-1 (XLogP3 = 3.2, TPSA = 96.3 Ų) [1][2]. In the tubulin-targeting series, DAT1 (4-amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole) demonstrated GI₅₀ values of 0.05–1 µM across malignant cell lines, with mitotic blockade at prometaphase/metaphase, and suppression of microtubule dynamic instability at concentrations below its cytotoxic IC₅₀ [3]. A library of >90 diaminothiazoles produced IC₅₀ values for cytotoxicity against PAN02 cells ranging from 0.04 to >100 µM, demonstrating the scaffold's tunable potency [4]. CAS 107401-74-1 represents the minimal, unadorned pharmacophore from which these potent derivatives were elaborated.

Kinase inhibition Neurodegeneration Anticancer Alzheimer's disease

PDSP and BindingDB Comparator Data Reveal That 4-Position Substituent Identity Dictates GPCR vs. Kinase Target Selectivity

Replacing the 4-NH₂ group of CAS 107401-74-1 with a phenyl substituent yields (2-(methylamino)-4-phenylthiazol-5-yl)(phenyl)methanone, which exhibits pKi = 6.00 (Ki = 1,000 nM) at serotonin receptors in the PDSP KiDatabase [1]. Similarly, replacement with furan-2-yl produces CHEMBL461665, which binds Adenosine A1 receptor with Ki = 3,580 nM [2]. These data demonstrate that the 4-amino group in CAS 107401-74-1 is a critical determinant steering the scaffold away from GPCR binding and toward kinase ATP-pocket engagement. The 4-NH₂ provides a hydrogen bond donor that is geometrically positioned to interact with the kinase hinge region (as modeled in the Cdk5/p25 docking studies of Laha et al.), whereas 4-aryl substituents redirect binding toward hydrophobic GPCR pockets.

Target selectivity GPCR Kinase profiling Off-target risk

Optimal Deployment Scenarios for CAS 107401-74-1 in Kinase-Targeted Drug Discovery, Fragment-Based Screening, and Chemical Biology


Kinase-Focused High-Throughput or Virtual Screening Library Enrichment

CAS 107401-74-1 is ideally suited as a core scaffold representative in kinase-targeted screening libraries. Its 2,4-diaminothiazole core has been validated against Cdk5/p25 (lead IC₅₀ = 30 nM), GSK3β, and CDK11 [1][2], and its dual HBD pharmacophore (4-NH₂ + 2-NHCH₃) supports ATP-pocket hinge binding [1]. The compound's moderate XLogP3 (3.2) and TPSA (96.3 Ų) [3] place it in favorable drug-like space, while its low molecular weight (233.29 Da) maximizes ligand efficiency potential. Procurement at ≥98% purity from ISO-certified suppliers ensures assay-ready quality for biochemical and cellular screening without pre-purification.

Fragment-Based Lead Discovery and Structure-Guided Optimization

At 233.29 g/mol with only 16 heavy atoms [3], CAS 107401-74-1 satisfies fragment-like criteria (MW < 300, heavy atom count < 22) while retaining the complete 2,4-diamino-5-benzoylthiazole pharmacophore. This contrasts with larger analogs such as DAT1 (MW ~369) that have exhausted significant chemical space. The well-characterized one-pot synthetic route enables rapid analog generation at the 2-amino, 4-amino, and 5-benzoyl positions, supporting iterative structure-guided optimization with crystallographic or docking feedback from Cdk5/p25 models [1].

Chemical Biology Probe Development with Reduced GPCR Off-Target Liability

Comparator data from PDSP and BindingDB demonstrate that replacing the 4-NH₂ group with aryl substituents introduces measurable GPCR binding (4-phenyl analog: serotonin receptor Ki = 1,000 nM; 4-furan analog: Adenosine A1 Ki = 3,580 nM) [4][5]. CAS 107401-74-1, by retaining the 4-amino group, is predicted to avoid these GPCR liabilities and maintain kinase-directed pharmacology. This makes it a cleaner starting point for chemical probe campaigns where target selectivity over aminergic GPCRs is a critical requirement.

Academic Medicinal Chemistry Training and Undergraduate Research Projects

The compound's synthesis via the Rajasekharan (1986) and Sreejalekshmi (2012) methodologies employs undergraduate-accessible techniques (one-pot condensation, commercially available reagents, mild conditions). Its commercial availability at ≥98% purity provides a reliable analytical reference standard. The scaffold's connection to clinically relevant targets (CDK5 in Alzheimer's disease, tubulin in cancer) [1][6] anchors student projects in authentic drug discovery contexts without requiring advanced synthetic infrastructure.

Quote Request

Request a Quote for [4-Amino-2-(methylamino)-1,3-thiazol-5-yl](phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.